2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a p-tolyl group and a methyl group, linked via an ether bond to an acetamide moiety that is further substituted with a methylthio phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the p-tolyl and methyl groups. The ether linkage is then formed through a nucleophilic substitution reaction, and the final acetamide moiety is introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as continuous flow chemistry, to streamline the multi-step process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-{[6-METHYL-2-(4-METHYLPHENYL)PYRIMIDIN-4-YL]OXY}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE: is similar to other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and acetamide moieties. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-9-16(10-8-14)21-22-15(2)11-20(24-21)26-13-19(25)23-17-5-4-6-18(12-17)27-3/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPWZWDTBKPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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